molecular formula C8H8F2O2 B1530717 2-(Difluoromethyl)-5-methoxyphenol CAS No. 1261605-67-7

2-(Difluoromethyl)-5-methoxyphenol

Cat. No. B1530717
CAS RN: 1261605-67-7
M. Wt: 174.14 g/mol
InChI Key: XXELPFCLRPIGCA-UHFFFAOYSA-N
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Description

The compound “2-(Difluoromethyl)-5-methoxyphenol” likely contains a difluoromethyl group (-CF2H), a methoxy group (-OCH3), and a phenol group (an aromatic ring with a hydroxyl group). Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents .


Synthesis Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

While specific molecular structure analysis for “2-(Difluoromethyl)-5-methoxyphenol” is not available, difluoromethylated compounds generally involve the formation of X–CF2H bonds .


Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through various methods including electrophilic, nucleophilic, radical, and cross-coupling methods . The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Difluoromethyl)-5-methoxyphenol” would depend on its specific structure. In general, difluoromethylated compounds have unique physicochemical properties due to the presence of the difluoromethyl group .

Scientific Research Applications

Pharmaceutical Research

The incorporation of difluoromethyl groups into pharmaceutical compounds can significantly enhance their metabolic stability, solubility, and lipophilicity . “2-(Difluoromethyl)-5-methoxyphenol” could be utilized in the development of new drugs, where the difluoromethyl group may improve the pharmacokinetic properties of the molecules.

Agricultural Chemistry

In agriculture, compounds with difluoromethyl groups, like “2-(Difluoromethyl)-5-methoxyphenol,” can be used to synthesize more stable and effective pesticides and herbicides . The difluoromethyl group’s resistance to hydrolysis and oxidative degradation can lead to longer-lasting agricultural chemicals.

Material Science

The unique properties of difluoromethyl groups can be exploited in material science for the synthesis of advanced materials with improved characteristics such as thermal stability and chemical resistance . “2-(Difluoromethyl)-5-methoxyphenol” could serve as a precursor for such materials.

Environmental Science

Difluoromethylated compounds are being studied for their potential use in environmental remediation technologies . “2-(Difluoromethyl)-5-methoxyphenol” might play a role in the development of novel methods for the detoxification of hazardous substances.

Analytical Chemistry

In analytical chemistry, “2-(Difluoromethyl)-5-methoxyphenol” could be used as a standard or reagent in the development of new analytical methods, particularly those involving fluorine detection and quantification .

Biochemistry

The difluoromethyl group in “2-(Difluoromethyl)-5-methoxyphenol” can mimic the hydrogen-bonding ability of hydroxyl and thiol groups, which could be valuable in studying protein interactions and enzyme catalysis .

Mechanism of Action

The mechanism of action of difluoromethylated compounds can vary widely depending on their structure and the context in which they are used. For example, eflornithine, a difluoromethylated compound, is an irreversible inhibitor of the enzyme ornithine decarboxylase .

Safety and Hazards

The safety and hazards associated with “2-(Difluoromethyl)-5-methoxyphenol” would depend on its specific structure and use. As a general precaution, it’s important to handle chemical substances with care, avoiding contact with skin and eyes, and not breathing in dust .

Future Directions

Difluoromethylation is a field of research that has seen significant advances in recent years . Future directions may include the development of new difluoromethylation reagents and methods, as well as the exploration of novel applications for difluoromethylated compounds .

properties

IUPAC Name

2-(difluoromethyl)-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-12-5-2-3-6(8(9)10)7(11)4-5/h2-4,8,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXELPFCLRPIGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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